Cas no 104992-91-8 (Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI))

Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI) structure
104992-91-8 structure
Product Name:Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI)
Numero CAS:104992-91-8
MF:C22H30O5
MW:374.470607280731
CID:213634
PubChem ID:6439014
Update Time:2025-04-19

Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI)
    • [(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
    • Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,...
    • Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,
    • kericembrenolide D
    • Kericembrenolide C
    • Cyclotetradeca(b)furan-2(3H)-one, 12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-, (3aS-(3aR*,4R*,6E,10E,12R*,14E,15aR*))-
    • 104992-91-8
    • (3aS-(3aR*,4R*,6E,10E,12R*,14E,15aR*))-12-(Acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylenecyclotetradeca(b)furan-2(3H)-one
    • Inchi: 1S/C22H30O5/c1-13-7-6-8-14(2)11-19(24)21-16(4)22(25)27-20(21)12-15(3)10-18(9-13)26-17(5)23/h8-9,12,18-21,24H,4,6-7,10-11H2,1-3,5H3/b13-9-,14-8-,15-12-/t18-,19+,20+,21+/m1/s1
    • Chiave InChI: ZDQJJRBIBRHMDH-AXAPCXTGSA-N
    • Sorrisi: O1C(C(=C)[C@H]2[C@H](CC(C)=CCCC(C)=C[C@H](CC(C)=C[C@H]12)OC(C)=O)O)=O |c:8,13,18|

Proprietà calcolate

  • Massa esatta: 374.20900
  • Massa monoisotopica: 374.209324
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 2
  • Complessità: 698
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.6
  • Superficie polare topologica: 72.8

Proprietà sperimentali

  • Densità: 1.12
  • Punto di ebollizione: 545°Cat760mmHg
  • Punto di infiammabilità: 184.9°C
  • Indice di rifrazione: 1.534
  • PSA: 72.83000
  • LogP: 3.78970
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.